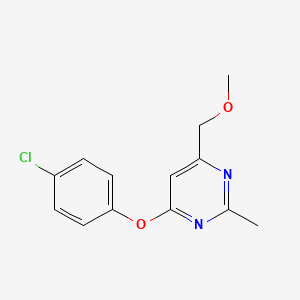

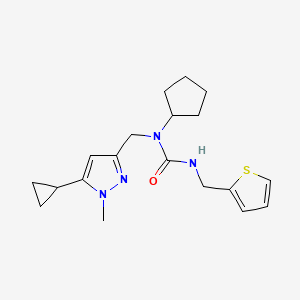

![molecular formula C19H18O4 B2412916 Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 314745-48-7](/img/structure/B2412916.png)

Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MMBC and belongs to the benzofuran family. MMBC has been synthesized using various methods and has shown promising results in preclinical studies.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the applications of methyl benzofuran derivatives is in the development of antimicrobial agents. A study by Krawiecka et al. (2012) explored halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, synthesized using 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as a starting material. These derivatives were tested for antimicrobial activity against Gram-positive cocci, Gram-negative rods, and yeasts, showing potential as antimicrobial compounds (Krawiecka et al., 2012).

Anticancer Activity

Another significant area of application is in cancer research. Pieters et al. (1999) obtained a series of dihydrobenzofuran lignans and benzofurans through a biomimetic reaction sequence, evaluating them for anticancer activity across a wide panel of human tumor cell lines. Compounds in this series, particularly those derived from caffeic acid methyl ester, demonstrated promising activity, especially against leukemia and breast cancer cell lines. This study highlights the potential of benzofuran derivatives as antitumor agents that inhibit tubulin polymerization (Pieters et al., 1999).

Renewable Chemical Production

The synthesis of biobased chemicals also utilizes benzofuran derivatives. Pacheco et al. (2015) discussed the production of biobased terephthalic acid precursors, crucial for the synthesis of renewable polyethylene terephthalate (PET), through Diels–Alder and dehydrative aromatization reactions involving ethylene and renewable furans. This research provides a pathway towards sustainable chemical manufacturing, emphasizing the role of benzofuran derivatives in producing renewable materials (Pacheco et al., 2015).

β-Amyloid Aggregation Inhibition

Research on neurodegenerative diseases, particularly Alzheimer's disease, has also benefited from studies on benzofuran derivatives. Choi et al. (2003) synthesized a potent β-amyloid aggregation inhibitor, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, demonstrating the compound's efficacy in inhibiting the aggregation of β-amyloid peptides. This finding is vital for developing therapies aimed at mitigating the progression of Alzheimer's disease (Choi et al., 2003).

Propiedades

IUPAC Name |

methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-12-4-6-14(7-5-12)11-22-15-8-9-17-16(10-15)18(13(2)23-17)19(20)21-3/h4-10H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXSXPRAVYNZIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=C3C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-dimethyl-9-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2412836.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2412838.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2412841.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2412843.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2412846.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine](/img/structure/B2412848.png)

![N-(2,4-dimethoxyphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2412852.png)

![7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2412855.png)